

Spectroscopic Characterization of 5-Nitropicolinamide: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitropicolinamide

Cat. No.: B1583589

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Nitropicolinamide**, a key intermediate in pharmaceutical synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Nitropicolinamide**. This data was generated using computational prediction tools to provide a reference for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **5-Nitropicolinamide**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.98	d	1H	H-6
~8.65	dd	1H	H-4
~8.25	d	1H	H-3
~7.9 (broad)	s	1H	Amide NH
~7.6 (broad)	s	1H	Amide NH

Prediction Source: NMRDB.org

Table 2: Predicted ^{13}C NMR Spectral Data for **5-Nitropicolinamide**

Chemical Shift (ppm)	Assignment
~165.5	C=O
~152.0	C-2
~148.8	C-6
~141.2	C-5
~132.1	C-4
~122.8	C-3

Prediction Source: NMRDB.org

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-Nitropicolinamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Medium	N-H stretch (amide)
~3100	Weak	C-H stretch (aromatic)
~1680	Strong	C=O stretch (Amide I)
~1580	Strong	N-H bend (Amide II) and C=C stretch (ring)
~1530	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~1100	Medium	C-N stretch

Prediction based on typical functional group absorption regions.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments for **5-Nitropicolinamide**

m/z	Predicted Fragment Ion	Notes
167	[M] ⁺	Molecular ion
151	[M-NH ₂] ⁺	Loss of the amide group
121	[M-NO ₂] ⁺	Loss of the nitro group
105	[C ₅ H ₃ N ₂ O] ⁺	Fragmentation of the pyridine ring
77	[C ₅ H ₃ N] ⁺	Further fragmentation of the pyridine ring

Prediction based on common fragmentation patterns for aromatic amides and nitro compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ^1H and ^{13}C NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Nitropicolinamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:**
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Set the appropriate acquisition parameters for ^1H NMR, including a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence and a sufficient number of scans and relaxation delay to obtain a quantitative spectrum.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra at a constant temperature (e.g., 298 K).
- **Data Processing:**
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectra.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

- Sample Preparation: Place a small amount of solid **5-Nitropicolinamide** powder directly onto the ATR crystal.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
 - Collect a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
 - Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
 - Collect the sample spectrum over a typical range of 4000-400 cm^{-1} . A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: Introduce a small amount of **5-Nitropicolinamide** into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) if coupled to a gas chromatograph.
- Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
- Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 50-300 amu) to detect the molecular ion and expected fragment ions.
- Data Acquisition and Processing: The instrument's data system will record the mass spectrum, displaying the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Nitropicolinamide**.

Caption: Workflow for Spectroscopic Characterization.

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